(2,4-Dioxoimidazolidin-1-yl)acetic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of “(2,4-Dioxoimidazolidin-1-yl)acetic acid” is represented by the linear formula C5H6N2O4 . The InChI code for this compound is 1S/C5H6N2O4/c8-3-1-7 (2-4 (9)10)5 (11)6-3/h1,8H,2H2, (H,6,11) (H,9,10) .Physical And Chemical Properties Analysis
“(2,4-Dioxoimidazolidin-1-yl)acetic acid” has a molecular weight of 158.11 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis of Bioactive Compounds
(2,4-Dioxoimidazolidin-1-yl)acetic acid derivatives are utilized in synthesizing various bioactive compounds. Notably, its reaction with different aromatic amines leads to the creation of imidazoles, thiazoles, benzoxazines, and quinazolines integrated with a thiazolidindione nucleus. Some of these synthesized compounds demonstrate moderate antibacterial and antifungal activities (Youssef et al., 2015).
Conformational and Tautomeric Studies
The compound plays a significant role in conformational studies. For example, in its form as hydantoin-5-acetic acid, its crystal structure reveals intricate hydrogen-bonding arrangements and conformations, which are crucial in understanding its chemical behavior (Gerhardt et al., 2012).
Antibacterial Applications
New derivatives of (2,4-dioxoimidazolidin-1-yl)acetic acid have been synthesized and tested for antibacterial activity. These derivatives show considerable antibacterial effectiveness, particularly against Gram-positive bacterial strains (Trotsko et al., 2018).
Anticonvulsant Activity Studies
The compound has been a part of anticonvulsant activity studies. By synthesizing specific derivatives, researchers have developed substances with potential anticonvulsive action, showing promising results in both in vivo and in silico studies (El Kayal et al., 2019).
Molecular Structure and Reactivity Analysis
Studies involving (2,4-Dioxoimidazolidin-1-yl)acetic acid help in understanding its molecular structure, tautomeric stability, and protonation effects. Such analyses are vital for predicting the reactive sites of the compound and its potential applications in different chemical reactions (Sridevi & Velraj, 2014).
Crystal Structure and Interaction Studies
The crystal structure analysis of derivatives, such as 5-[Acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione, provides insights into the molecular interactions and stability of these compounds. Such studies are essential for understanding the compound's behavior in different chemical environments (Sethusankar et al., 2002).
Synthesis of Antioxidant Compounds
(2,4-Dioxoimidazolidin-1-yl)acetic acid is also used in the synthesis of compounds with pronounced antioxidant activity. This application is significant in developing treatments and therapies targeting oxidative stress-related conditions (Chornous et al., 2013).
properties
IUPAC Name |
2-(2,4-dioxoimidazolidin-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c8-3-1-7(2-4(9)10)5(11)6-3/h1-2H2,(H,9,10)(H,6,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXWHYDWUWIFRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390227 | |
Record name | (2,4-dioxoimidazolidin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dioxoimidazolidin-1-yl)acetic acid | |
CAS RN |
94738-31-5 | |
Record name | (2,4-dioxoimidazolidin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-dioxoimidazolidin-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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